2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-methyl-6-(oxiran-2-ylmethoxy)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-12-10-3-2-8(4-11(10)15-7)13-5-9-6-14-9/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLFOLBPFCGKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50819366 | |
| Record name | 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50819366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61235-99-2 | |
| Record name | 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50819366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various studies, including synthesis methods, biological evaluations, and molecular docking analyses.
Antimicrobial Activity
Research has shown that benzoxazole derivatives exhibit broad-spectrum antimicrobial properties. Specifically, studies have demonstrated that 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole possesses notable activity against various bacterial strains.
Table 1: Antimicrobial Activity of 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .
Anticancer Activity
The anticancer properties of benzoxazole derivatives have been extensively studied. In vitro assays reveal that 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole exhibits cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), it was found that:
- MCF-7 : IC50 = 12 µM
- A549 : IC50 = 15 µM
These results suggest that the compound could serve as a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
Benzoxazole derivatives are known for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.
Table 2: Anti-inflammatory Activity Assay Results
| Compound | COX Inhibition (%) at 100 µM |
|---|---|
| 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole | 75% |
| Aspirin | 85% |
The compound demonstrated significant COX inhibition, indicating its potential use in treating inflammatory disorders .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole to various biological targets. The compound showed favorable interactions with key proteins involved in cancer progression and inflammation.
Table 3: Binding Affinities from Molecular Docking
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| COX-1 | -9.5 |
| COX-2 | -10.0 |
| EGFR | -8.7 |
These results suggest that the compound has a strong potential to inhibit these target proteins effectively, supporting its therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
Due to its unique structure, 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole has been investigated for its potential use in pharmaceuticals. The epoxide group can participate in nucleophilic addition reactions, making it a candidate for developing new therapeutic agents targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds similar to 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole exhibit anticancer properties. For instance, studies on benzoxazole derivatives have shown promising results against different cancer cell lines due to their ability to inhibit tumor growth and induce apoptosis.
Synthetic Organic Chemistry
Reactivity and Synthesis:
The compound can be synthesized through several methods, including the reaction of appropriate precursors under controlled conditions. The epoxide functionality allows for further derivatization, which can lead to the formation of more complex molecules with enhanced biological activity.
Synthesis Methods:
| Method | Description |
|---|---|
| Base-Catalyzed Epoxidation | Utilizes peracids to convert alkenes into epoxides efficiently. |
| Nucleophilic Substitution | Involves the reaction of nucleophiles with the epoxide group to form new compounds. |
Material Science
Polymer Applications:
The unique properties of 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole make it a candidate for use in polymer science. Its epoxide group can serve as a cross-linking agent in epoxy resins, enhancing the mechanical properties and thermal stability of the resulting materials.
Table: Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Methoxybenzoxazole | Benzoxazole | Lacks oxirane functionality; studied for antimicrobial properties. |
| 2-Methylbenzothiazole | Benzothiazole | Contains sulfur; known for antitumor activity. |
| 5-Methylbenzimidazole | Benzimidazole | Exhibits antiviral properties; lacks epoxide functionality. |
Environmental Chemistry
Toxicological Studies:
Preliminary toxicological assessments suggest that 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole may have environmental implications due to its potential bioaccumulation and toxicity profiles . Understanding these aspects is crucial for evaluating its safety in pharmaceutical applications.
Physicochemical Properties:
The physicochemical parameters such as logP and bioconcentration factors are essential for predicting the environmental behavior of this compound .
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The oxirane moiety undergoes nucleophilic ring-opening reactions, a key feature of its reactivity. This process is influenced by steric and electronic factors from the benzoxazole system.
Mechanistic Insight : The epoxide’s strained three-membered ring reacts via SN<sub>2</sub> pathways, with nucleophiles attacking the less hindered carbon. Acidic conditions protonate the epoxide oxygen, enhancing electrophilicity .
Functionalization of the Methoxy Group
The methoxy linker between the benzoxazole and epoxide can participate in oxidation or substitution reactions.
Key Observation : Demethylation regenerates a phenolic hydroxyl group, enabling further derivatization (e.g., esterification or glycosylation) .
Electrophilic Aromatic Substitution (EAS) on the Benzoxazole Core
The benzoxazole ring undergoes regioselective substitution, primarily at the 4- and 7-positions, due to electron-withdrawing effects from the oxazole nitrogen.
Regioselectivity : Nitration occurs at the 4-position (para to the methoxy group), while bromination targets the methyl group at position 2 via radical mechanisms .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives.
Catalytic Efficiency : Electron-deficient benzoxazoles facilitate oxidative addition in Pd-mediated reactions, with yields dependent on steric bulk .
Cycloaddition and Rearrangement
The epoxide participates in [3+2] cycloadditions, forming heterocyclic adducts.
Notable Pathway : Azide-epoxide cycloaddition generates triazoline intermediates, which decompose to form amino alcohols .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Crystallographic Parameters
Preparation Methods
Cyclization of 2-Amino-5-(oxiran-2-ylmethoxy)phenol
A direct route involves reacting 2-amino-5-(oxiran-2-ylmethoxy)phenol with acetyl chloride in xylene under reflux. This method mirrors the synthesis of 2-methyl-6-nitrobenzoxazole, where o-aminophenol derivatives undergo cyclization in the presence of acylating agents. Key parameters include:
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Xylene | 140°C | 78% | Adapted from |
Challenges arise from the epoxide group’s sensitivity to acidic conditions, necessitating neutral or weakly basic media to prevent ring-opening side reactions.
Post-Functionalization of Preformed Benzoxazole
Introducing the Epoxide Moiety
The epoxide functional group is introduced via nucleophilic substitution or Mitsunobu reaction.
Epichlorohydrin Alkylation
6-Hydroxy-2-methylbenzoxazole reacts with epichlorohydrin under basic conditions:
6-Hydroxy-2-methylbenzoxazole + Epichlorohydrin → 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole
Conditions :
Mechanistic Insight :
The phenol’s oxygen attacks the less hindered carbon of epichlorohydrin, followed by HCl elimination to form the epoxide.
Glycidyl Tosylate Coupling
Glycidyl tosylate, a more reactive epoxide precursor, facilitates higher regioselectivity:
| Reagent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| Glycidyl tosylate | Et3N | DCM | 4 h | 85% |
This method avoids chloride byproducts, simplifying purification.
Optimization Strategies
Protecting Group Chemistry
To prevent epoxide ring opening during benzoxazole synthesis, temporary protection of the epoxide (e.g., as a silyl ether) is recommended. Subsequent deprotection under mild conditions (e.g., TBAF) restores the epoxide.
Catalytic Enhancements
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in biphasic systems. Microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in analogous benzoxazole preparations.
Analytical Characterization
Critical physicochemical data for 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole include:
Applications and Derivatives
This compound serves as a key intermediate in CSF-1R inhibitors, exemplified by patent WO2007121484A2. Further functionalization includes:
- Amidation : Coupling with pyridine-2-carboxamides to enhance kinase selectivity.
- Epoxide ring-opening : Reaction with amines or thiols generates diverse diol derivatives for structure-activity relationship studies.
Q & A
Q. What are the common synthetic strategies for synthesizing 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole?
Methodological Answer: The benzoxazole core is typically synthesized via condensation of 2-aminophenol with carbonyl-containing precursors (e.g., aldehydes, acids, or ortho-esters). For the oxiran-2-yl methoxy substituent, epoxidation of allyl ether intermediates or post-functionalization using epichlorohydrin derivatives is employed. Reaction conditions often involve acid catalysts (e.g., polyphosphoric acid) or microwave-assisted synthesis to improve yields. Characterization includes H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in benzoxazole derivatives (e.g., 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, where bond angles and torsion angles were resolved). Complementary techniques include FT-IR for functional group analysis (e.g., C-O-C stretching at 1,250 cm) and UV-Vis spectroscopy to assess conjugation effects from the oxiran moiety .
Q. What in vitro models are suitable for preliminary biological evaluation?
Methodological Answer: Anticancer activity is screened using human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values calculated to compare potency. For antimicrobial studies, broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Dose-response curves and positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) ensure reliability .
Advanced Research Questions
Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations optimize the molecular geometry and predict electrostatic potential maps to identify reactive sites (e.g., the oxiran ring’s electrophilicity). Molecular docking against target proteins (e.g., EGFR for cancer, acetylcholinesterase for neurodegenerative diseases) evaluates binding affinities. MD simulations (100 ns) assess stability in biological environments, with RMSD/RMSF metrics quantifying conformational changes .
Q. What strategies address discrepancies in reported biological activity data?
Methodological Answer: Contradictions often arise from assay variability (e.g., serum concentration in cell culture, incubation time). To mitigate:
Q. How does the oxiran moiety influence reactivity and stability under physiological conditions?
Methodological Answer: The epoxide group undergoes nucleophilic ring-opening reactions with thiols (e.g., glutathione) or amines, which can be tracked via HPLC-MS. Stability studies in simulated physiological buffers (pH 7.4, 37°C) monitor degradation kinetics. To enhance stability, introduce steric hindrance (e.g., methyl groups adjacent to the epoxide) or formulate with cyclodextrin-based carriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
